Dimethyl(E)-1-propenyl orthoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(E)-1-propenyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound is particularly interesting due to its structural features and reactivity, making it a valuable substrate in various organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl(E)-1-propenyl orthoformate can be synthesized through the reaction of chloroform with alkoxides.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation to remove by-products and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl(E)-1-propenyl orthoformate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding alcohol and aldehyde.
Transesterification: It can react with other alcohols to form different orthoesters.
Acetalization: It can form acetals when reacted with carbonyl compounds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, often an acid or base.
Acetalization: Involves the use of a carbonyl compound and an acid catalyst.
Major Products:
Hydrolysis: Produces alcohol and aldehyde.
Transesterification: Produces different orthoesters.
Acetalization: Produces acetals.
Wissenschaftliche Forschungsanwendungen
Dimethyl(E)-1-propenyl orthoformate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Dimethyl(E)-1-propenyl orthoformate involves its reactivity as an orthoester. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be further manipulated in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Trimethyl orthoformate: Simplest orthoester, used in similar applications.
Triethyl orthoformate: Another common orthoester with slightly different reactivity.
Triethyl orthoacetate: Used in organic synthesis with different alkyl groups.
Uniqueness: Dimethyl(E)-1-propenyl orthoformate is unique due to its specific alkyl groups, which impart distinct reactivity and stability compared to other orthoesters. This makes it particularly useful in certain synthetic applications where other orthoesters may not be as effective .
Eigenschaften
CAS-Nummer |
66178-19-6 |
---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(E)-1-(dimethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4-6H,1-3H3/b5-4+ |
InChI-Schlüssel |
DDINHWIZOMBDDD-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/OC(OC)OC |
Kanonische SMILES |
CC=COC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.